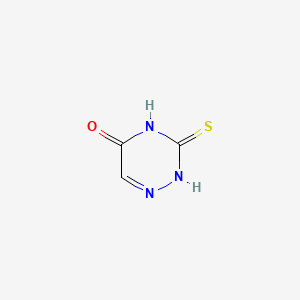

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Descripción

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS: 626-08-4) is a heterocyclic compound featuring a 1,2,4-triazine core with a thione (C=S) group at position 3 and a ketone (C=O) at position 3. It serves as a versatile precursor in medicinal and materials chemistry. The compound is synthesized via condensation of thiosemicarbazide with pyruvic acid derivatives under reflux in ethanol or chloroform, often catalyzed by bases like NaOH . Its structure is confirmed through spectral techniques (FT-IR, NMR) and single-crystal X-ray diffraction . Applications range from anticancer and antimicrobial agents to industrial uses, such as depressants in mineral flotation .

Propiedades

IUPAC Name |

3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPZCLDCTLLJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211644 | |

| Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-08-4 | |

| Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds such as propylthiouracil are known to target thyroid peroxidase. This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for various physiological processes.

Actividad Biológica

3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a compound belonging to the triazine family, characterized by its unique thioxo group. This compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C₃H₃N₃OS

- Molecular Weight : 129.14 g/mol

- CAS Number : 626-08-4

- Solubility : Very soluble in water (up to 8.11 mg/ml) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 10 to 25 mm depending on the concentration used.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A comparative study on various fungi revealed that it effectively inhibited growth in species such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/ml |

| Aspergillus niger | 64 µg/ml |

These findings indicate that this compound may be a promising candidate for antifungal drug development.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may disrupt cellular processes in microorganisms by interfering with their metabolic pathways or inhibiting enzyme activity critical for survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of triazine derivatives, including this compound. The study concluded that modifications to the thioxo group significantly enhanced antimicrobial potency.

- Fungal Inhibition Assay : Another research effort focused on the antifungal properties of this compound against clinical isolates of fungi. Results showed a significant reduction in fungal load when treated with varying concentrations of the compound over a period of 48 hours.

Comparación Con Compuestos Similares

Physicochemical Properties

Melting points (mp) and spectral data vary significantly with substituents:

Notes:

- Ortho-substituted derivatives (e.g., 1f) exhibit lower melting points compared to para-substituted analogs (e.g., 1e), likely due to reduced crystallinity .

- The thione (C=S) group consistently appears at ~1300 cm⁻¹ in IR spectra across derivatives .

Anticancer Activity

- The parent compound reacts with hydrazonoyl halides to form [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives (e.g., 7a–j), which show in vitro anticancer activity. Mechanistic studies propose cyclization pathways involving nucleophilic attack and ring closure .

Antimicrobial Activity

- 6-Substituted derivatives (e.g., 6-(4-bromostyryl)-3-thioxo-triazinone) exhibit antimicrobial properties.

Industrial Use

- 4-Amino-3-thioxo derivatives act as depressants in mineral flotation, selectively separating chalcopyrite from molybdenite. This application leverages the compound’s ability to adsorb onto mineral surfaces via thiol interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.